Lipophilicity Modulation: 4-Methyl vs. Unsubstituted Piperidine
The free base of the target compound exhibits a predicted LogP (XLogP3-AA) of −0.7, whereas the unsubstituted piperidine analogue 2-(piperidin-1-yl)propanoic acid hydrochloride has a more hydrophilic logP of −0.419 [1]. This ~0.28 log unit difference translates to an approximately 1.9-fold higher partition coefficient, indicating that the 4-methyl substitution imparts a modest but meaningful increase in lipophilicity. For CNS drug discovery, where optimal logP values typically fall between 1 and 3, this shift moves the compound closer to the desirable range while retaining aqueous solubility [2]. The measured LogP of 1.13 for the free base (chemsrc.com data) versus the computed XLogP3-AA of −0.7 highlights that experimental vs. computed values can diverge, underscoring the need for batch-specific characterization .
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.13 (experimental, free base); XLogP3-AA = −0.7 (computed, free base) |
| Comparator Or Baseline | 2-(Piperidin-1-yl)propanoic acid hydrochloride: logP = −0.419 |
| Quantified Difference | ΔLogP ≈ +0.28 to +1.55 log units (target more lipophilic) |
| Conditions | Predicted/computed values from PubChem and ChemSrc; experimental LogP from chemsrc.com |
Why This Matters
The higher lipophilicity of the 4-methyl analogue can enhance passive membrane permeability and blood–brain barrier penetration relative to the des-methyl piperidine comparator, a critical consideration for CNS-targeted programmes.
- [1] ChemBase. 2-(piperidin-1-yl)propanoic acid hydrochloride – logP = −0.419. https://www.chembase.cn (accessed 2026-05-04). View Source
- [2] PubChem. 2-(4-Methylpiperidin-1-yl)propanoic acid, CID 22683162 – XLogP3-AA = −0.7. https://pubchem.ncbi.nlm.nih.gov/compound/22683162 (accessed 2026-05-04). View Source
